5-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Description
Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including 5-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, have been explored for their antitumor activity. These compounds are noted for their potential in the synthesis of new antitumor drugs and compounds with varied biological properties, suggesting a promising direction for cancer treatment research (Iradyan, 2009).
Role of Five-Membered Heterocycles in Medicinal Chemistry
Five-membered heterocycles, such as furan and thiophene, are vital in drug design, and the compound contains these critical structural units. These compounds are part of a broader class of bioactive molecules, contributing significantly to medicinal chemistry, especially in the domains of purine and pyrimidine nucleobases and nucleosides. The comparative activities of these heteroaryl-substituted derivatives are often juxtaposed with their aryl counterparts to assess the impact of bioisosteric replacement, which can potentially optimize antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).
Arylmethylidene Derivatives and Diverse Compound Synthesis
Arylmethylidene derivatives of 3H-furan-2-ones, closely related to the compound , are involved in diverse reactions with various nucleophilic agents. These interactions yield a wide spectrum of compounds, including amides, pyrrolones, and benzofurans, highlighting the versatility of these structures in chemical synthesis. The reaction conditions, the strength of the nucleophilic agent, and the structure of the initial reagents dictate the direction of these reactions, indicating the compound's potential in the synthesis of diverse chemical entities (Kamneva, 2018).
Antitubercular Activity of Structurally Related Compounds
Structural analogs of the compound have shown promise in the fight against tuberculosis. Compounds with modifications in the structure similar to this compound have been evaluated for their in vitro anti-tubercular activity against various mycobacterial strains. Such studies underscore the potential of structurally related compounds in developing new leads for anti-TB compounds, highlighting a significant area of research for tuberculosis treatment (Asif, 2014).
Properties
IUPAC Name |
5-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClF3N4O3S2/c17-11-4-3-10(28-11)13(27)23-14-24-25-15(30-14)29-6-12(26)22-9-5-7(16(19,20)21)1-2-8(9)18/h1-5H,6H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYOZXFQNBCAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(O3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClF3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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